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molecular formula C9H11NO3S B8696651 2-benzenesulfonyl-N-methylacetamide

2-benzenesulfonyl-N-methylacetamide

Cat. No. B8696651
M. Wt: 213.26 g/mol
InChI Key: PLXPHPVHVLOSEZ-UHFFFAOYSA-N
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Patent
US06232471B1

Procedure details

The entire isolated, crude and moist phenylsulfonylacetic acid methyl ester (V) was transferred to a 2-L Erlenmeyer flask and dissolved in 1 L (11.7 mol) of 40% aqueous methylamine. The reaction temperature rose to 30° C. The mixture was allowed to cool to ambient temperature, and was maintained at this temperature for an additional hour, followed by cooling overnight in a refrigerator. The precipitate product (IV) was removed by filtration. The filter cake was washed with 3×300 mL of cold water. Drying the recovered white solid at 60° C. at 30 torr over potassium hydroxide flakes for 27 h yielded 402.7 g of the methylacetamide (IV), 97.3% purity by HPLC, mp 106-109° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([CH2:10][C:11]([O:13]C)=O)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:15][NH2:16]>>[C:1]1([S:7]([CH2:10][C:11]([NH:16][CH3:15])=[O:13])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CC(=O)OC
Step Two
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 30° C
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at this temperature for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
by cooling overnight in a refrigerator
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate product (IV) was removed by filtration
WASH
Type
WASH
Details
The filter cake was washed with 3×300 mL of cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying the recovered white solid at 60° C. at 30 torr over potassium hydroxide flakes for 27 h
Duration
27 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)CC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 402.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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